Product packaging for Xanthine-8-carboxylic acid(Cat. No.:)

Xanthine-8-carboxylic acid

Cat. No.: B1213585
M. Wt: 196.12 g/mol
InChI Key: VRZJGNXBSRQZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine-8-carboxylic acid (Chemical Formula: C 6 H 4 N 4 O 4 , Average Mass: 196.12 g/mol) is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for the development of novel therapeutic agents . This purine derivative is systematically named 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid . Its primary research value lies in its role as a key precursor and intermediate for the synthesis of potent and selective antagonists for adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes . Structure-activity relationship (SAR) studies demonstrate that functionalizing the xanthine core, particularly at the 8-position, is a established strategy for creating ligands with high affinity and subtype selectivity for ARs, including the A 2A and A 2B subtypes . Researchers are exploring these derivatives for their potential bronchospasmolytic activity, making them relevant for investigating new treatments for asthma and chronic obstructive pulmonary disease (COPD) . The xanthine scaffold is also known for other diverse pharmaceutical applications, including anti-inflammatory and anti-tumor activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O4 B1213585 Xanthine-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

2,6-dioxo-3,7-dihydropurine-8-carboxylic acid

InChI

InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)

InChI Key

VRZJGNXBSRQZGM-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)O

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Xanthine 8 Carboxylic Acid

Classical and Contemporary Approaches to Purine-8-Carboxylic Acid Synthesis

The foundational methods for synthesizing the purine-8-carboxylic acid scaffold involve the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) core. These methods have been refined over time to improve yields, reduce reaction times, and expand the scope of accessible derivatives.

Cyclization Reactions of Precursors (e.g., 6-Amino-5-carboxamidouracils)

A prevalent and reliable route to xanthine-8-carboxylic acid and its 8-substituted analogs is through the cyclization of 6-amino-5-carboxamidouracil precursors. frontiersin.orgresearchgate.net This method is often favored because the carboxylic acid precursors are generally more stable and commercially available than the corresponding aldehydes used in other routes. frontiersin.org The synthesis of these crucial precursors typically begins with the nitrosation of a 1,3-dialkyl-6-aminouracil, followed by catalytic hydrogenation to yield the highly reactive 1,3-dialkyl-5,6-diaminouracil. biointerfaceresearch.com

This diamino intermediate is then condensed with a suitable carboxylic acid or its derivative to form the 6-amino-5-carboxamidouracil. biointerfaceresearch.comsemanticscholar.org The final step involves the cyclization of this amide intermediate to form the fused imidazole ring of the xanthine (B1682287) structure. biointerfaceresearch.com Various reagents and conditions can be employed for this ring closure, including the use of sodium hydroxide, sodium methylate, trimethylsilyl (B98337) polyphosphate (PPSE), or hexamethyldisilazane (B44280) (HMDS), depending on the reactivity and stability of the specific substrate. frontiersin.orgresearchgate.net

A key advantage of this approach is the regioselectivity of the initial acylation, which consistently yields the desired 5-carboxamido derivative over the 6-carboxamido isomer. This has been confirmed through techniques such as single X-ray crystallography and multidimensional NMR experiments. frontiersin.org

Precursor TypeCyclization ReagentKey Features
6-Amino-5-carboxamidouracilsSodium hydroxide, HMDS, PPSEUtilizes stable carboxylic acid precursors; high regioselectivity. frontiersin.orgresearchgate.net
5,6-Diaminouracils and AldehydesOxidative reagents (e.g., diethyl azodicarboxylate, FeCl₃)Forms an imine intermediate followed by oxidative cyclization. frontiersin.orgbiointerfaceresearch.comresearchgate.net
5,6-Diaminouracils and Carboxylic AcidsCoupling agents (e.g., EDC-HCl, COMU)Direct formation of the amide precursor for subsequent cyclization. frontiersin.orgresearchgate.net

Condensation and Oxidative Cyclization Routes

An alternative and widely used strategy involves the condensation of 5,6-diaminouracils with aldehydes. frontiersin.orgbiointerfaceresearch.com This reaction forms a Schiff base intermediate, specifically a 5-(arylidene- or alkylidene-amino)-6-aminouracil, which then undergoes oxidative cyclization to furnish the 8-substituted xanthine. frontiersin.orgbiointerfaceresearch.comnih.gov Various oxidizing agents can facilitate this ring closure, including diethyl azodicarboxylate, ferric chloride (FeCl₃), thionyl chloride, and meta-chloroperoxybenzoic acid. biointerfaceresearch.comresearchgate.netnih.gov

While effective, this route has the drawback of relying on aldehydes, which are often less stable and not as readily available commercially compared to their corresponding carboxylic acids. frontiersin.orgresearchgate.net The reaction conditions for the oxidative cyclization can also be harsh, sometimes requiring reflux for extended periods, from 12 hours to two days. researchgate.netresearchgate.net The choice of solvent can also significantly impact the final product; for instance, using dimethylformamide (DMF) can favor the formation of the carboxylic acid congener of xanthine. biointerfaceresearch.com

Coupling Reactions with Carboxylic Acids

To circumvent the limitations of using aldehydes, methods involving the direct coupling of 5,6-diaminouracil (B14702) derivatives with carboxylic acids have been developed. frontiersin.orgresearchgate.net This approach is a cornerstone for preparing the 6-amino-5-carboxamidouracil precursors necessary for cyclization. frontiersin.org Established coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) have been successfully used for this purpose. frontiersin.orgnih.gov

Another method involves the activation of the carboxylic acid by converting it to a carboxylic acid chloride. frontiersin.org However, this two-step process can be cumbersome, with potential drawbacks including long reaction times for the subsequent amide formation and only moderate yields. researchgate.net More recently, the development of novel coupling reagents has further streamlined this process. frontiersin.orgresearchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Continual research in the synthesis of this compound has led to the development of more efficient and environmentally benign methodologies. These advancements focus on novel reagents, catalytic systems, and energy sources to improve reaction outcomes.

Novel Reagents and Catalyst Systems

The quest for more efficient and safer synthetic routes has spurred the development and application of new reagents and catalysts. For instance, the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a highly effective and non-hazardous alternative for the condensation of 5,6-diaminouracil derivatives with carboxylic acids. frontiersin.orgresearchgate.netnih.gov This method is notable for its rapid reaction times, often leading to the precipitation of pure products within 5 to 10 minutes, and consistently high isolated yields, frequently exceeding 80%. frontiersin.orgnih.gov

In the context of oxidative cyclization, bromo dimethyl-sulfonium bromide (BDMS) has been reported as a mild and efficient reagent for the one-pot synthesis of xanthines from the direct coupling of 5,6-diaminouracils with carboxaldehydes. biointerfaceresearch.com For C-C bond formation at the C8 position, palladium and nickel catalysts are effective in mediating coupling reactions with reagents like arylboronic acids. researchgate.net Additionally, ionic liquids such as triethylamine-bonded sulfonic acid have been explored as novel, highly efficient, and homogeneous catalysts for related xanthene syntheses, offering advantages like high yields, short reaction times, and green reaction conditions. researchgate.net

Reagent/CatalystApplicationAdvantages
COMUCoupling of 5,6-diaminouracils and carboxylic acidsFast reaction times (5-10 min), high yields (>80%), non-hazardous. frontiersin.orgresearchgate.netnih.gov
BDMSOne-pot synthesis from diaminouracils and aldehydesMild reaction conditions, high yields. biointerfaceresearch.com
Palladium/Nickel CatalystsC-C bond formation at C8Effective for coupling with arylboronic acids. researchgate.net
Ionic LiquidsCatalysis of xanthene synthesisHigh efficiency, reusability, green conditions. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has been successfully implemented as an advanced technique to accelerate the synthesis of xanthine derivatives, particularly in the critical ring-closure step. nuph.edu.uabeilstein-journals.org Conventional heating methods for these cyclizations often require high temperatures (over 120°C) and long reaction times, sometimes spanning several hours to days, especially for precursors with polar groups. beilstein-journals.org Microwave heating, which provides rapid and uniform heating, can significantly shorten these reaction times and improve yields. beilstein-journals.orgresearchgate.net

For example, the cyclization of 6-amino-5-carboxamidouracil derivatives, which can be sluggish under conventional heating, is considerably facilitated and accelerated by microwave irradiation. beilstein-journals.org This technique has been shown to be effective for preparing 8-substituted xanthines and related tricyclic derivatives, even on a gram scale. researchgate.netresearchgate.net In some cases, reactions that previously required hours of reflux can be completed in minutes under microwave conditions, making it a powerful tool for optimizing the synthesis of the this compound scaffold. beilstein-journals.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound and its derivatives often involves the cyclization of 6-amino-5-carboxamidouracils. A significant advancement in this area is the use of non-hazardous coupling reagents, which has led to rapid, high-yield production of 8-substituted xanthines from their carboxylic acid precursors. Optimized conditions have been reported to produce yields exceeding 80%. researchgate.net

One established method for preparing the 6-amino-5-carboxamidouracil precursors involves coupling 5,6-diaminouracil derivatives with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). frontiersin.org Another approach involves activating the carboxylic acid by converting it to a carboxylic acid chloride. frontiersin.org However, a more recent and efficient method utilizes the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). researchgate.netfrontiersin.orgnih.gov This method allows for the precipitation of pure products in as little as 5 to 10 minutes, with isolated yields often greater than 80%. researchgate.netfrontiersin.orgnih.gov This process demonstrates high regioselectivity, yielding the 5-carboxamido derivative exclusively. researchgate.netfrontiersin.orgnih.gov

The traditional Traube synthesis is another widely used method for preparing xanthine analogs, starting from the preparation of 5,6-diaminouracil from urea (B33335) or a substituted urea. nih.gov An alternative route to 8-substituted xanthines begins with 5,6-diamino-1,3-dimethyluracil, which is synthesized by condensing N,N-dimethyl urea with cyanoacetic acid and acetic anhydride, followed by nitrosation and reduction. nih.gov This intermediate is then treated with a substituted aldehyde to form a benzylidene derivative, which undergoes oxidative cyclization with thionyl chloride to yield the final xanthine derivative. nih.gov

Carboxylic acid-based routes for producing 8-substituted xanthines are generally considered more reliable than those that depend on aldehydes, due to the greater stability and commercial availability of carboxylic acid precursors. frontiersin.orgresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound Precursors

MethodReagentsKey FeaturesReported Yield
EDC-HCl Coupling5,6-diaminouracil derivatives, Carboxylic acids, EDC-HClEstablished coupling method.Moderate, requires purification. researchgate.net
Acid Chloride5,6-diaminouracil derivatives, Carboxylic acid chloridesActivation of carboxylic acid.Used for multigram-scale synthesis. frontiersin.org
COMU Coupling5,6-diaminouracil derivatives, Carboxylic acids, COMUFast reaction (5-10 min), high regioselectivity, non-hazardous.>80% researchgate.netfrontiersin.orgnih.gov
Traube SynthesisUrea/substituted urea, Sodium nitrite, Sodium dithionate, Formic acidOldest and widely used method.Varies. nih.gov
Aldehyde Condensation & Cyclization5,6-diamino-1,3-dimethyluracil, Substituted aldehydes, Thionyl chlorideMulti-step process involving an aldehyde intermediate.Varies. nih.gov

Regioselective Functionalization and Preparation of this compound Derivatives

Strategies for N-Alkylation and C-8 Substitution

The functionalization of the xanthine scaffold, particularly at the nitrogen and C-8 positions, is crucial for developing compounds with specific biological activities. nih.govresearchgate.net The reactivity of the three –NH groups in xanthine generally follows the order of N7 > N3 > N1, which allows for regioselective N-alkylation reactions at these different sites. researcher.life

N-Alkylation:

Direct alkylation of purine (B94841) derivatives like 6-chloropurine (B14466) with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the major product due to its greater thermodynamic stability. acs.org However, specific methods have been developed to achieve regioselectivity. For instance, a direct N7 regioselective method for introducing tert-alkyl groups into 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl4. acs.org

For N9-alkylation, forcing conditions such as high temperatures, high pressure, and a large excess of alkyl halide are often required. mdpi.com Alternative and more efficient reagents like methyl tosylate or dimethyl sulfate (B86663) have been used for N9-methylation, resulting in high yields in shorter reaction times. mdpi.com

C-8 Substitution:

The C-8 position of the xanthine core is a common site for chemical modification. researchgate.net A widely used method for synthesizing 8-substituted xanthines involves the condensation of 5,6-diaminouracil derivatives with aldehydes to form imine precursors, followed by oxidative cyclization. frontiersin.orgresearchgate.net Another approach involves the reaction of N-mono or dialkylated 5,6-diaminouracil with aldehydes, followed by oxidative cyclization using catalysts like thionyl chloride or ferric chloride. researchgate.net

Substitution at the C-8 position with aryl, cycloalkyl, or heteroaryl groups has been shown to increase the potency of xanthine derivatives towards adenosine (B11128) receptors. researchgate.net The nature of the substituent at C-8 can significantly influence the compound's properties. For example, (E)-8-styrylxanthines exhibit high binding affinities for the A2A adenosine receptor, while 8-(phenoxymethyl)xanthines and 8-(3-phenylpropyl)xanthines show lower affinities. epa.gov

Structural Modifications and Analog Design for Research Purposes

The design and synthesis of this compound analogs are driven by the need to explore their structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for various biological targets, such as adenosine receptors and phosphodiesterases (PDEs). nih.govresearchgate.net

Combined substitutions at the C-8, N-1, and N-3 positions are considered promising for creating potent and selective antagonists for adenosine receptor subtypes. nih.govresearchgate.net Increasing the chain length of alkyl groups at the N-1 and N-3 positions can enhance the potency of compounds towards both adenosine receptors and PDEs. nih.gov Aryl substitutions at the C-8 position are particularly effective in increasing the inhibitory potential for both of these target families. nih.govresearchgate.net For instance, 8-phenyltheophylline (B1204217) is significantly more potent than theophylline (B1681296) at A1 and A2 adenosine receptors. nih.gov

Hydrophobic substituents at the C-8 position generally increase potency due to stronger hydrophobic interactions with the target, but this can also lead to decreased water solubility. nih.gov To address this, polar substituents can be introduced to create more water-soluble derivatives. researchgate.net

The design of analogs also considers the steric effects of substituents. For example, in 1,3-dipropylxanthines, the affinity of 8-cycloalkyl-substituted derivatives is largely dependent on volume due to a forbidden area near the cycloalkyl region. nih.gov For 8-phenyl-substituted derivatives, the substitution pattern itself is a key determinant of affinity. nih.gov

Table 2: Key Positions for Structural Modification and Their Impact

PositionType of SubstitutionImpact on Biological Activity/Properties
N-1, N-3Alkyl groups (increasing chain length)Increased potency towards adenosine receptors and PDEs. nih.gov
C-8Aryl, cycloalkyl, heteroaryl groupsIncreased potency towards adenosine receptors. researchgate.net
C-8Hydrophobic substituentsIncreased potency, but may decrease water solubility. nih.gov
N-7Bulky substituentsGenerally decreases affinity for adenosine receptors. nih.gov
C-8, N-1, N-3Combined substitutionsPromising for selective potency towards adenosine receptor subtypes. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways Involving Xanthine 8 Carboxylic Acid

Microbial Biosynthesis and Biotransformation Pathways

Xanthine-8-carboxylic acid is a purine (B94841) derivative that has been identified as a key intermediate in the metabolic pathways of certain microorganisms. Its formation is notably linked to the degradation of more complex heterocyclic compounds like pteridines.

Research has identified this compound as a product in the metabolism of pterins by the bacterium Alcaligenes faecalis. nih.gov This bacterium, known for its diverse metabolic capabilities, can utilize various organic compounds as nutrient sources. nih.gov In this specific pathway, Alcaligenes faecalis metabolizes a pterin (B48896) compound, leading to the formation of this compound. nih.gov This biotransformation highlights the role of the compound as a transient molecule in a catabolic sequence where a pteridine (B1203161) ring structure is converted into a purine ring structure. The process was studied using spectrophotometry and carbon isotopes to trace the metabolic fate of the precursor compounds. nih.gov

The conversion of a pteridine to a purine, such as the formation of this compound, involves a significant structural rearrangement known as enzymatic ring contraction. While the precise enzymatic mechanisms in Alcaligenes faecalis for this specific transformation require further detailed elucidation, the process generally involves the cleavage of the pyrazine (B50134) ring of the pteridine molecule, followed by a recyclization to form the imidazole (B134444) ring characteristic of the purine core. In the metabolism of this compound by Alcaligenes faecalis, enzymes such as carboxy-lyases have been implicated, suggesting a decarboxylation step is involved in its further breakdown. nih.gov Ring contraction mechanisms are a known strategy in biochemistry to convert larger heterocyclic scaffolds into smaller, more stable ring systems, although they are less common than other transformations. nih.gov

Integration within Broader Purine Metabolic Networks (General Xanthine (B1682287) Context)

While this compound has a specific origin in pteridine degradation, its core structure, xanthine, is a central hub in the general purine metabolic network across a vast range of organisms, from bacteria to humans. researchgate.net

Purine catabolism is the metabolic pathway that breaks down purine nucleotides (from DNA, RNA, and energy molecules like ATP) into simpler compounds. physiology.org In most organisms, this pathway converges on the formation of xanthine. reactome.org The primary routes leading to xanthine are the deamination of guanine (B1146940) and the oxidation of hypoxanthine (B114508). physiology.orgreactome.org Hypoxanthine itself is derived from the deamination of adenine (B156593) (via adenosine (B11128) and inosine). nih.gov Xanthine is, therefore, a crucial intermediate. researchgate.net The enzyme xanthine oxidoreductase (XOR), which exists as xanthine dehydrogenase (XDH) or xanthine oxidase (XO), is the rate-limiting enzyme that catalyzes the final steps of this pathway, converting hypoxanthine to xanthine, and then xanthine to uric acid. researchgate.netphysiology.orgnih.gov Uric acid is the final product of purine catabolism in humans and other primates. reactome.org

The position of xanthine within purine metabolism is defined by its relationship with several key intermediates and the enzymes that transform them. The pathway is not merely for degradation; it also intersects with salvage pathways that allow the cell to recycle purine bases. physiology.orgnih.gov

The table below outlines the primary transformations involving xanthine in the context of purine catabolism.

Precursor(s)EnzymeProductPathway Context
HypoxanthineXanthine Oxidoreductase (XOR)XanthineCatabolism researchgate.netnih.gov
GuanineGuanine deaminaseXanthineCatabolism reactome.org
XanthineXanthine Oxidoreductase (XOR)Uric AcidCatabolism researchgate.netnih.gov
XanthineHypoxanthine-guanine phosphoribosyltransferase (HGPRT)Xanthosine (B1684192) monophosphate (XMP)Salvage Pathway nih.gov

These transformations show that hypoxanthine and guanine are the direct precursors to xanthine in the breakdown pathway. reactome.org The subsequent oxidation of xanthine to uric acid by XOR is a critical step. researchgate.net Conversely, the salvage pathway allows the cell to conserve energy by converting xanthine back into a usable nucleotide, xanthosine monophosphate (XMP), a process catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

Enzymology, Molecular Interactions, and Mechanistic Investigations

Interactions with Xanthine (B1682287) Oxidoreductase (XOR) Family Enzymes

The study of xanthine-8-carboxylic acid and its analogues as modulators of xanthine oxidoreductase (XOR) provides crucial insights into enzyme-inhibitor interactions. XOR is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.govresearchgate.net Dysregulation of XOR activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. nih.govresearchgate.net Consequently, the development of potent and selective XOR inhibitors is a significant therapeutic goal.

Enzyme Kinetic Studies of Inhibition by Analogues

Enzyme kinetic studies are fundamental to characterizing the inhibitory mechanism of this compound analogues. These studies typically involve measuring the initial velocity of the XOR-catalyzed reaction in the presence of varying concentrations of the substrate (xanthine) and the inhibitor. mdpi.comnih.gov The data obtained are then analyzed using models such as the Michaelis-Menten equation and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki). mdpi.com

For instance, a study of novel non-purine-like inhibitors of XOR, some of which share structural similarities with this compound derivatives, identified them as competitive inhibitors. mdpi.com Competitive inhibitors bind to the active site of the enzyme, thereby preventing the substrate from binding. mdpi.comnih.gov The most potent of these compounds, ALS-28, exhibited a Ki value of 2.7 µM. mdpi.com Kinetic analysis of other analogues, such as those derived from flavonoids, also revealed a competitive, reversible inhibition mechanism. nih.gov In contrast, some inhibitors, like certain 1-phenylimidazole-4-carboxylic acid derivatives, have been shown to exhibit mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

The experimental determination of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence and absence of inhibitors allows for a quantitative assessment of their potency and mechanism of action. nih.gov

Table 1: Kinetic Parameters of XOR Inhibition by Various Analogues

Compound/Analogue Class Inhibition Type Ki (µM) IC50 (µM) Reference
ALS-28 (non-purine) Competitive 2.7 ± 1.5 - mdpi.com
ALS-8 (non-purine) Competitive 4.5 ± 1.5 - mdpi.com
ALS-15 (non-purine) Competitive 23 ± 9 - mdpi.com
ALS-1 (non-purine) Competitive 41 ± 14 - mdpi.com
Acylated Flavonoids Competitive - - nih.gov
1-Phenylimidazole-4-carboxylic acid derivatives Mixed-type - a researchgate.net
6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones - - 0.039 nih.gov
Pyridine (B92270) derivatives - - 0.394 ± 0.021 nih.gov

Note: 'a' indicates that while the inhibition type was determined, specific Ki or IC50 values for a representative compound were not provided in the cited text. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Structure-Activity Relationships (SAR) of this compound Analogues as Enzyme Modulators

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory potency of this compound analogues. These studies systematically modify the chemical structure of a lead compound and evaluate the effect of these changes on its biological activity. nih.govmdpi.com

For example, in a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, SAR studies indicated that the presence of iso-propyl and alkyl substitutions was more effective for xanthine oxidase inhibition than benzyl-substituted compounds. nih.gov Furthermore, the absence of an amino group in these compounds led to a loss of inhibitory activity. nih.gov In another study of febuxostat (B1672324) analogues, it was found that increasing the carbon chain length from three to eight at a specific position led to a significant increase in XO inhibition potential. mdpi.com Specifically, the introduction of a meta-methoxybenzyl group resulted in a compound with a very low IC50 value of 0.21 μM. mdpi.com

SAR analyses have also highlighted the importance of hydrophobicity. For certain febuxostat–allopurinol hybrids, hydrophobic substituents at the R position were found to be crucial for good inhibition potential, with meta-chlorobenzyl and meta-bromobenzyl groups yielding highly active compounds. mdpi.com Similarly, for another class of inhibitors, a hydrophobic group at the 4'-position was deemed indispensable for potent in vitro activity against xanthine oxidase. researchgate.net The strategic placement of electron-donating groups and small alkyl chains between two active moieties has also been shown to enhance potency against the xanthine oxidase enzyme. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to further investigate the structural requirements for improving the potency of xanthone (B1684191) derivatives as XO inhibitors. mdpi.com These models provide detailed insights into the steric, electrostatic, and hydrophobic fields, guiding the rational design of new, more active compounds. mdpi.comresearchgate.net

Molecular Docking and Computational Chemistry for Binding Mode Elucidation

Molecular docking and computational chemistry are powerful tools used to elucidate the binding modes of this compound analogues within the active site of XOR. mdpi.comnih.govresearchgate.net These computational methods provide atomic-level insights into the interactions between the inhibitor and the enzyme, which can explain the observed SAR and guide the design of new inhibitors. nih.govmdpi.com

The active site of XOR contains a molybdenum cofactor (MoCo) and several key amino acid residues that are involved in substrate binding and catalysis. nih.govnih.gov Docking studies have shown that potent inhibitors, such as febuxostat and its analogues, bind in the active site pocket and form crucial interactions with residues like Arg880, Thr1010, and Glu802 through hydrogen bonds. mdpi.com For instance, the carboxylate group of febuxostat forms hydrogen bonds with Arg880 and Thr1010. mdpi.com

Docking studies of novel non-purine inhibitors revealed that they are well-positioned within the active site of XO, obstructing the channel for substrate entry, which is consistent with a competitive inhibition mechanism. mdpi.com The binding pattern of the most potent compound in a series often reveals key interactions that are weaker or absent in less potent analogues, thereby explaining the differences in their inhibitory activity. mdpi.comnih.gov For example, the docking of a highly potent pyridine derivative showed electrostatic interactions with Glu879 and Phe1009, and hydrophobic interactions with several other residues, contributing to its strong binding affinity. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the detailed mechanism of the hydroxylation reaction of substrates and inhibitors by XOR. nih.govacs.org These studies have investigated different mechanistic pathways, including the tautomeric forms of the substrate, protonation states of active-site residues, and substrate orientation. acs.org Such computational approaches have been instrumental in understanding the rate-limiting steps of the reaction, such as the hydride transfer from the substrate to the molybdenum cofactor. nih.govacs.org

Broader Mechanistic Studies Involving Xanthine-Based Complexes

Beyond their role as enzyme inhibitors, xanthine-derived ligands are also being explored for their catalytic applications in organic synthesis.

Catalytic Roles of Xanthine-Derived Ligands in Organic Reactions (e.g., O-arylation catalyzed by Ni-xanthine complexes)

Recent research has demonstrated the utility of xanthine-derived ligands in transition metal catalysis. Specifically, nickel complexes bearing C8-pyridyl xanthine ligands have been shown to be effective catalysts for the O-arylation of carboxylic acids. researchgate.netrsc.orgkaist.ac.kr This reaction, which forms a carbon-oxygen bond between a carboxylic acid and an aryl halide, is a valuable transformation in organic synthesis. researchgate.net

These Ni-xanthine complexes can facilitate the cross-coupling reaction under visible-light-driven photocatalytic conditions, and notably, they can operate without the need for an external photosensitizer. researchgate.netrsc.orgkaist.ac.kr The catalytic system has also been shown to work under thermal conditions. rug.nl The development of these catalysts is significant because many existing protocols for similar reactions require harsh conditions or are limited in scope. rug.nl The use of cage phosphine (B1218219) 'DalPhos' ligands has also been shown to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. semanticscholar.org

Spectroscopic and Computational Investigations of Reaction Mechanisms

Spectroscopic and computational methods are crucial for unraveling the mechanisms of these xanthine-based catalytic reactions. researchgate.netrsc.orgchemrxiv.org UV-vis spectroscopy, for example, can be used to monitor the progress of a reaction by observing changes in the absorbance of the reactants and products over time. nih.gov

In the case of the Ni-xanthine catalyzed O-arylation, spectroscopic and computational investigations have suggested a thermally controlled Ni(I)/Ni(III) catalytic cycle, which is followed by a photochemical regeneration of the active Ni(I) species. researchgate.netrsc.orgkaist.ac.kr Computational studies, including density functional theory (DFT) calculations, are used to model the reaction pathway, identify key intermediates, and calculate the energy barriers for different steps in the catalytic cycle. rsc.org These studies have helped to elucidate the pathways for side reactions such as the hydrodehalogenation of the aryl halide. researchgate.netrsc.org

Furthermore, mechanistic investigations have shed light on the role of different components in the reaction mixture. For instance, in the ligand-free O-arylation, the alkylamine base was found to have a more complex role than simply acting as a Brønsted base. rug.nl Spectroscopic studies have also been employed to investigate the coordination chemistry of metal complexes with xanthine and its derivatives, providing insights into the preferred binding sites. scielo.org.bo

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Xanthine
Hypoxanthine
Uric acid
Allopurinol
Febuxostat
Topiroxostat (FYX-051)
Oxipurinol
C8-pyridyl xanthine
1-phenylimidazole-4-carboxylic acid
6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
2-phenylthiazole-4-carboxylic acid
Theophylline (B1681296)
Theobromine
Caffeine (B1668208)
2,5-dihydroxybenzaldehyde
N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide
Salvianolic acid C
Daidzin
Puerarin
Guanine (B1146940)
Hydroxychavicol
1-methyl-5-(4-morpholinylmethyl)-1h-pyrazole-3-carboxylic acid
3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
3-hydroxy-1,2,6,7,8-pentamethoxy xanthone
6-O-β-d-glucopyranosyl-1,7-dimethoxy xanthone
2-nitrophenol
2-aminophenol
Luteolin
Quercetin
Myricetin
Galangin
Benzo[b]furan
3-Phenylcoumarin
Pyrimidine (B1678525)
Coumarin
Chalcone
Terpenoid
Alkaloid
Phenolic acid
Glycoside
8-(thio)-theobromine
8-(benzylthio)-theobromine
8-(methylthio)-theobromine
Indole-3-carboxylic acid
5-methylthiophene Schiff base
Bipyridine
Pyridazine
Isocytosine
1,6-dihydropyrimidine-5-carboxylic acid
N-(4-alkoxy-3-(1H-tetrazol-1-yl) phenyl) heterocyclic aromatic amide
1H-imidazole-5-carboxamide
Thiazole (B1198619)
Isoxazole
Pyrazole
Indole (B1671886)
Tetrazole
Xanthone
Flavonoid

Substrate Orientation and Enzyme Specificity Studies (General Xanthine Context)

The catalytic activity of xanthine oxidoreductase (XOR), the enzyme responsible for the oxidation of hypoxanthine and xanthine, is profoundly influenced by the precise orientation of substrates within its active site. proteopedia.orgnih.gov This section explores the critical relationship between substrate binding, orientation, and the resulting enzyme specificity, providing a framework for understanding the interactions of xanthine analogs like this compound.

Xanthine oxidoreductase is a complex metalloenzyme containing a molybdenum cofactor (Moco) at its active site, which is the location of the hydroxylation reaction. wur.nl The enzyme exists in two interconvertible forms: a dehydrogenase (XDH) and an oxidase (XO), both of which catalyze the final two steps in purine catabolism—the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid. proteopedia.org The mechanism involves the oxygen atom incorporated into the substrate being derived from water, not molecular oxygen. acs.org

Detailed Research Findings

Crystallographic and kinetic studies have revealed that substrate orientation is a primary determinant of catalytic efficiency and regioselectivity. The active site is a well-defined pocket, and for catalysis to occur, the substrate must be positioned correctly relative to the molybdenum cofactor and key amino acid residues. nih.govresearchgate.net

A seminal finding in understanding XOR specificity comes from studies on its natural substrate, hypoxanthine . Crystal structures have shown that hypoxanthine can bind in the active site in two different orientations. proteopedia.org One orientation places the C-2 carbon of the purine ring in proximity to the molybdenum center, leading to its hydroxylation to form xanthine. The other orientation positions the C-8 carbon for hydroxylation. proteopedia.org Despite the possibility of this dual binding, kinetic experiments demonstrate that over 98% of the reaction proceeds via hydroxylation at C-2. proteopedia.org This pronounced selectivity is attributed to the intrinsic reactivity of the carbon centers and the specific interactions with active site residues that favor the C-2 hydroxylation pathway. proteopedia.org

Conversely, studies with the purine guanine show that it is not an effective substrate for xanthine oxidase. researchgate.net Crystallography reveals that guanine binds in a dominant, non-productive orientation where the C-8 position (a potential site for hydroxylation) is pointed away from the molybdenum center. nih.govresearchgate.net The significant reorientation of approximately 180° required for the reaction to occur is sterically hindered, which explains the lack of reactivity. researchgate.net This highlights that simple binding to the active site is insufficient for catalysis; a specific, productive orientation is mandatory.

The importance of orientation is further exemplified by studies with non-purine substrates like indole-3-acetaldehyde . This compound is a poor substrate for bovine xanthine oxidase. Structural analysis shows it binds with its indole ring, rather than the reactive aldehyde group, closest to the molybdenum center. researchgate.netnih.gov A rotation of about 30° within the active site is necessary to position the aldehyde for hydroxylation, which accounts for the enzyme's reduced reactivity toward it. nih.govresearchgate.net

Substitutions on the xanthine ring also dramatically affect enzyme interaction. Research on 8-bromoxanthine (B49285) shows that it acts as an inhibitor of xanthine oxidase. biointerfaceresearch.com The bulky bromine atom at the C-8 position, the very site where xanthine is hydroxylated to form uric acid, interferes with productive binding and catalysis. biointerfaceresearch.commfd.org.mk This suggests that 8-substituted xanthines are more likely to be inhibitors than substrates. Although specific data for this compound is not detailed in these studies, the findings on 8-bromoxanthine imply that the presence of a carboxyl group at the C-8 position would similarly hinder or prevent its conversion to uric acid, likely positioning it as an inhibitor.

The table below summarizes the kinetic parameters for several key substrates of xanthine oxidase, illustrating the enzyme's substrate specificity.

Table 1: Kinetic Parameters of Xanthine Oxidase for Various Substrates

Substrate K_m (μM) V_max or k_cat Enzyme Source Notes
Xanthine 85 ± 6 - Bovine Milk The final step in uric acid synthesis. mfd.org.mk
Hypoxanthine 770 ± 40 - Bovine Milk The precursor to xanthine; lower affinity (higher K_m) than xanthine. mfd.org.mk
6,8-dihydroxypurine - Effective Substrate Bovine Milk Demonstrates that C-8 hydroxylation products can be substrates. proteopedia.org
2-chloroxanthine - Poor Substrate (k_red = ~0.12 s⁻¹) Bovine Milk Substitution at C-2 affects reactivity. proteopedia.org
Indole-3-acetaldehyde - Poor Substrate Bovine Milk Requires reorientation for catalysis. researchgate.net
Guanine - Not a Substrate Bovine Milk Binds in a non-productive orientation. researchgate.net
8-bromoxanthine K_i ≈ 400 μM Inhibitor Bovine Milk An 8-substituted xanthine that inhibits the enzyme. biointerfaceresearch.com

Several amino acid residues within the active site are crucial for orienting the substrate correctly and facilitating the catalytic reaction. The table below outlines some of these key residues and their functions.

Table 2: Key Amino Acid Residues in the Xanthine Oxidase Active Site and Their Functions

Residue (Bovine XOR) Function Reference
Glu1261 Acts as a general base, abstracting a proton from the Mo-OH group to activate it for nucleophilic attack on the substrate. researchgate.net
Arg880 Stabilizes the negative charge that accumulates on the substrate during the transition state, particularly interacting with the C-6 carbonyl group. proteopedia.org
Glu802 Plays a role in substrate binding and positioning. In human XOR, the equivalent residue (Glu803) is critical; its mutation to valine nearly eliminates activity towards hypoxanthine. proteopedia.org
Phe914 / Phe1009 These phenylalanine residues form part of the substrate-binding pocket, helping to position the substrate through hydrophobic and stacking interactions. researchgate.net

Analytical Methodologies for Research and Quantification

Chromatographic and Spectroscopic Techniques for Detection

Chromatographic and spectroscopic methods form the cornerstone of analytical procedures for xanthine (B1682287) derivatives. These techniques allow for the separation, identification, and quantification of specific molecules within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthine derivatives due to its high resolution and sensitivity. lcms.czresearchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common approach for separating xanthines. lcms.cz The separation is typically achieved using a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.czsigmaaldrich.com

The selection of the stationary phase is a critical step in method development to achieve the desired separation. lcms.cz While C18 columns are frequently used, other stationary phases like cyano (CN) and phenyl columns can offer different selectivities. lcms.cz The efficiency of the separation can be further optimized by adjusting parameters such as column length and particle size, with shorter columns and smaller particles leading to faster analysis times. lcms.cz Detection is commonly performed using a UV detector, as xanthine derivatives exhibit strong absorbance in the UV region, typically around 270 nm. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Xanthine Derivative Analysis

ParameterValue
Column Purospher® STAR RP-18 endcapped (10 cm x 3.0 mm, 3 µm) sigmaaldrich.com
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in methanol sigmaaldrich.com
Gradient 2.5% B for 2 min, then to 40% B in 10 min sigmaaldrich.com
Flow Rate 0.6 mL/min sigmaaldrich.com
Column Temperature 35 °C sigmaaldrich.com
Detector UV at 270 nm sigmaaldrich.com
Injection Volume 1 µL sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of polar and non-volatile compounds like carboxylic acids and xanthines is challenging. lmaleidykla.lt Therefore, derivatization is a necessary step to convert these molecules into more volatile and less polar derivatives suitable for GC analysis. lmaleidykla.lt

For carboxylic acids, silylation is a common derivatization method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt Similarly, xanthine and its derivatives can be analyzed by GC, often coupled with mass spectrometry (GC-MS), after appropriate derivatization. nih.gov The choice of derivatizing agent and reaction conditions is crucial for achieving complete derivatization and obtaining good chromatographic performance. lmaleidykla.lt While specific GC methods for xanthine-8-carboxylic acid are not extensively detailed, the general principles of derivatization followed by GC or GC-MS analysis are applicable. lmaleidykla.ltnih.gov

UV Spectrophotometry and Chemiluminescence

UV Spectrophotometry is a fundamental technique for the quantification of compounds that absorb ultraviolet or visible light. Xanthine and its derivatives, including this compound, possess a purine (B94841) ring system that strongly absorbs UV radiation, with a maximum absorbance typically observed around 270-290 nm. nih.govnist.govresearchgate.net This property allows for their direct quantification in solution. The assay for xanthine oxidase activity, for instance, often relies on monitoring the increase in absorbance at approximately 290 nm, which corresponds to the formation of uric acid from xanthine. researchgate.net

Chemiluminescence is a highly sensitive detection method based on the emission of light from a chemical reaction. The xanthine oxidase system, which involves the oxidation of xanthine or hypoxanthine (B114508), can induce luminol-dependent chemiluminescence. nih.gov This occurs because the enzymatic reaction produces reactive oxygen species that can excite luminol, leading to light emission. nih.gov This principle can be harnessed for the sensitive detection of xanthine and related compounds. nih.gov

LC-MS/MS for Isotope-Labeled Studies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of LC with the mass analysis capabilities of tandem MS. This method is particularly valuable for metabolomics studies and the analysis of compounds in complex biological matrices. nih.govnih.gov

For the analysis of carboxylic acid-containing metabolites, including this compound, isotope labeling combined with LC-MS/MS offers significant advantages. nih.gov Isotope labeling involves the use of reagents containing stable isotopes (e.g., ¹³C) to derivatize the target analytes. nih.gov This approach not only improves chromatographic retention and ionization efficiency but also allows for accurate quantification through the use of an isotopically labeled internal standard. nih.govnih.gov Derivatization with an isotope-coded reagent, such as p-dimethylaminophenacyl (DmPA) bromide, can enhance the detection sensitivity of carboxylic acids by several orders of magnitude. nih.gov

Electrochemical Biosensor Development for Xanthine-Related Compounds

Electrochemical biosensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods for the detection of xanthine and related compounds. ebi.ac.uk These devices typically integrate a biological recognition element with an electrochemical transducer to generate a measurable signal in the presence of the target analyte.

Enzyme-Based Biosensors for Real-Time Detection

Enzyme-based biosensors are the most common type of biosensor for the detection of xanthine-related compounds. ebi.ac.uk These sensors utilize the enzyme xanthine oxidase (XOD), which catalyzes the oxidation of xanthine and hypoxanthine to uric acid. ebi.ac.uk The enzymatic reaction can be monitored electrochemically, providing a real-time measurement of the analyte concentration.

The development of these biosensors involves the immobilization of XOD onto the surface of an electrode. Various materials, such as nanoparticles and polymers, have been used to enhance the stability and activity of the immobilized enzyme and to facilitate electron transfer. The detection principle is based on monitoring the change in current or potential resulting from the enzymatic reaction. These enzyme-based biosensors have been successfully applied to the determination of xanthine in various samples, demonstrating their potential for applications in food quality control and clinical diagnostics. ebi.ac.uk

Nanomaterial Integration in Sensor Design

The development of advanced analytical tools for xanthine and its derivatives has been significantly propelled by the integration of nanomaterials into sensor design. nih.gov These materials offer unique electronic, optical, and catalytic properties that enhance the performance of electrochemical biosensors. nih.govmdpi.com Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and various nanocomposites create a biocompatible microenvironment for enzyme immobilization and facilitate efficient electron transfer, leading to improved sensor sensitivity and stability. nih.govnih.gov

Several studies have demonstrated the successful application of nanomaterials in constructing electrochemical sensors for xanthine detection. iaea.org For instance, an amperometric biosensor was developed using covalent immobilization of xanthine oxidase (XO) onto a screen-printed electrode modified with multi-walled carbon nanotubes and gold nanoparticles (Nano-Au/c-MWCNT). nih.gov This design utilized the high surface area and conductivity of the nanomaterials to achieve a low limit of detection. nih.gov Another innovative approach involved a glassy carbon electrode modified with a nanocomposite of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and functionalized gold nanoparticles. nih.govrsc.org This sensor showed excellent electrocatalytic behavior towards the electrochemical oxidation of xanthine. nih.govrsc.org

The integration of these nanomaterials serves to amplify the electrochemical signal, which is a key strategy for enhancing sensor performance. nih.gov Xerogel-based biosensors have also been explored, where incorporating a network of nanoparticles within the enzyme-encapsulating layer serves as a signal enhancement strategy. nih.gov These sensors provide a portable and low-cost alternative for industrial and clinical applications. nih.gov

Table 1: Performance of Nanomaterial-Based Electrochemical Sensors for Xanthine Detection

Sensor CompositionAnalytical MethodLinear RangeLimit of Detection (LOD)Reference
Xanthine Oxidase / Nano-Au/c-MWCNTCyclic Voltammetry (CV) / Amperometry10-7 µM to 10 µM1.14 nM nih.gov
PEDOT:PSS-AuNPs on Glassy Carbon ElectrodeDifferential Pulse Voltammetry (DPV)5.0 x 10-8 M to 1.0 x 10-5 M3.0 x 10-8 M nih.govrsc.org
NT Cu-MOF on Carbon Paste Electrode (Enzyme-Free)Differential Pulse Voltammetry (DPV)0.25 - 75.0 µM0.25 µM researchgate.net

Optimization and Validation of Analytical Protocols for Research Applications

The development of reliable analytical methods for quantifying compounds like this compound requires rigorous optimization and validation to ensure the data is accurate and reproducible. researchgate.net Validation is a process that confirms an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters evaluated during method validation include linearity, range, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.commdpi.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpbs.com For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method for xanthine, calibration standards at multiple levels are prepared to establish a linear relationship between peak area and concentration. ijpbs.comnih.gov A validated HPLC-DAD method for several metabolic drugs demonstrated linearity with acceptable correlation coefficients for all compounds. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For bioanalytical methods, relative standard deviations (RSDs) of less than 10% for precision are generally considered acceptable. researchgate.net

Selectivity and Specificity: Selectivity is the ability of a method to determine the analyte in a complex mixture without interference from other components. gavinpublishers.com In HPLC methods for biological samples, this is crucial to distinguish the target analyte from endogenous matrix components. nih.gov This is often achieved by optimizing the mobile phase, stationary phase, and detector settings. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These values are critical for determining the sensitivity of the method. researchgate.net For example, a validated HPLC method for uric acid, xanthine, and hypoxanthine in human serum was developed to support pharmacodynamic studies, highlighting the need for sensitive quantification. nih.gov

Table 2: Key Validation Parameters for Analytical Methods

Validation ParameterDescriptionCommon Acceptance Criteria
LinearityThe ability to produce results directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.99
AccuracyCloseness of test results to the true value.Typically 98-102% recovery for drug products. gavinpublishers.com
PrecisionAgreement among repeated measurements.Relative Standard Deviation (RSD) < 10-15%
SelectivityAbility to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time.
LOD & LOQThe lowest concentration that can be reliably detected and quantified, respectively.Signal-to-Noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Applications of Analytical Methods in Biochemical Research Samples

Validated analytical methods are essential for quantifying xanthine and its derivatives in various biochemical research samples, providing valuable insights in food science and clinical diagnostics. researchgate.net The determination of xanthine concentration is a key indicator of freshness in food products like meat and fish. nih.govnih.gov During autolysis after death, ATP degradation leads to an accumulation of hypoxanthine, which is then converted to xanthine. nih.gov

Electrochemical biosensors have been effectively used for this purpose. An amperometric biosensor was employed to detect xanthine in fish samples to evaluate freshness. nih.gov The sensor measured different peak currents for fresh fish extract versus five-day-old fish extract, corresponding to different xanthine concentrations. nih.gov Similarly, a sensor based on PEDOT:PSS-AuNPs was successfully applied to analyze xanthine content in commercial fish and meat samples, obtaining satisfactory recovery percentages. nih.govrsc.org

In clinical research, the quantification of xanthine, hypoxanthine, and uric acid in biological fluids like serum and urine is critical for studying purine metabolism and its associated disorders. nih.govnih.govnih.gov A validated HPLC method was developed to determine the concentrations of these purines in human serum to support pharmacodynamic studies of a novel xanthine oxidase inhibitor. nih.gov This type of analysis is crucial for understanding how drugs affect metabolic pathways. nih.gov The ability to accurately measure these biomarkers in complex biological matrices is fundamental for both preclinical and clinical research phases. nih.gov

Biological and Physiological Roles in Research Models

Role as a Metabolic Intermediate in Specific Organisms

Xanthine-8-carboxylic acid is a purine (B94841) derivative. ebi.ac.ukebi.ac.uk In the broader context of purine metabolism, xanthine (B1682287) is a key intermediate. ebi.ac.ukresearchgate.net It is formed from the deamination of guanine (B1146940) and the oxidation of hypoxanthine (B114508). ebi.ac.uk In many organisms, xanthine is further catabolized to uric acid by the enzyme xanthine dehydrogenase. researchgate.netnih.gov This pathway is crucial for the remobilization of nitrogen from purine nucleotides, particularly during senescence in plants like Arabidopsis. researchgate.netnih.gov

While direct evidence for this compound as a widespread, major metabolic intermediate is not extensively documented in mainstream metabolic pathways, the core xanthine structure is fundamental. For instance, in the methanogenic archaeon Methanococcus vannielii, xanthine can be degraded and serve as a nitrogen source. iaea.org In plants, the biosynthesis of xanthine alkaloids, such as caffeine (B1668208), involves a complex network of reactions starting from xanthine or xanthosine (B1684192). nih.govnih.govresearchgate.net Although this compound is not a direct intermediate in the main caffeine biosynthetic pathway, this highlights the metabolic plasticity of the xanthine scaffold in different organisms.

The study of purine metabolism often involves analyzing the accumulation of intermediates like xanthine and hypoxanthine under specific conditions, such as in mutant lines of Arabidopsis lacking xanthine dehydrogenase, to understand the flux and regulation of the pathway. researchgate.netnih.gov

Exploration of this compound Derivatives as Probes for Adenosine (B11128) Receptors

Derivatives of xanthine have been extensively studied as antagonists for adenosine receptors (ARs). nih.govbiointerfaceresearch.com The core structure of xanthine can be chemically modified at various positions to create compounds with high affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govepa.gov

This compound itself serves as a precursor or a structural motif in the synthesis of more complex derivatives with enhanced receptor binding properties. The carboxylic acid group at the 8-position provides a convenient handle for further chemical modifications, such as the formation of amides and esters. nih.gov

Research has shown that introducing substituents at the 8-position of the xanthine nucleus can significantly influence the affinity and selectivity of the resulting compounds for adenosine receptors. epa.govdergipark.org.tr For example, 8-phenylxanthine (B3062520) derivatives have been found to exhibit increased affinity for A2B receptors. nih.gov A notable example is the derivatization of 8-[4-[(carboxymethyl)oxy]phenyl]-1,3-dipropylxanthine, a congener of this compound, into various amides. This approach has led to the development of highly potent and selective antagonists for the human A2B adenosine receptor. nih.gov

The exploration of these derivatives as molecular probes is crucial for characterizing the physiological and pathological roles of adenosine receptors. Selective antagonists are valuable tools for studying the function of specific receptor subtypes in different tissues and disease models. nih.gov

Table 1: Examples of this compound Derivatives and their Adenosine Receptor Affinity

Compound Modification of this compound Core Target Receptor Affinity (Ki, nM) Selectivity
Compound 27 (p-cyanoanilide derivative) Amide of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine Human A2B 1.97 400-fold vs A1, 245-fold vs A2A, 123-fold vs A3
Compound 20 (p-aminoacetophenone derivative) Amide of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine Human A2B 1.39 High selectivity for A2B
PSB-603 Phenylsulfonamide derivative Human A2B High Highly specific and potent

This table is generated based on data from multiple research articles to illustrate the structure-activity relationships of xanthine derivatives. nih.govmdpi.com

Investigation of Antiproliferative Activities of Derivatives in In Vitro Research Models

Xanthine derivatives have emerged as a class of compounds with potential antiproliferative activity. dergipark.org.trbohrium.com The structural versatility of the xanthine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. dergipark.org.tr

Recent studies have focused on synthesizing and evaluating new 8-heterocyclic xanthine derivatives as potential anticancer agents. dergipark.org.trbohrium.com These investigations typically involve in vitro screening of the compounds against various human cancer cell lines to determine their cytotoxic and antiproliferative effects. dergipark.org.trbohrium.com

For instance, a study on new 1,3-diethyl xanthine derivatives with heterocyclic structures at the C8 position demonstrated that the nature of the substituent at this position is crucial for their anticancer activity. dergipark.org.tr In this study, a derivative containing a thiazole (B1198619) moiety at the 8-position exhibited significant antiproliferative activity against lung, breast, and glioblastoma cancer cell lines. dergipark.org.trbohrium.com

The antiproliferative effects are often quantified by determining the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. dergipark.org.trbohrium.com

Table 2: In Vitro Antiproliferative Activity of a Thiazole-Substituted Xanthine Derivative (Compound 5)

Cancer Cell Line Type of Cancer IC50 (µM)
A549 Lung Cancer 16.70
MCF7 Breast Cancer 78.06
LN229 Glioblastoma 22.07
U87 Glioblastoma 25.07

This data is based on a study investigating the anti-cancer activities of novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives. bohrium.com

The mechanisms underlying the antiproliferative activity of these xanthine derivatives are an active area of research. Some studies suggest that they may induce apoptosis in cancer cells. dergipark.org.tr

Contribution to Understanding Cellular Metabolism and Signaling Pathways (General Purine Context)

The study of xanthine and its derivatives, including this compound, contributes significantly to our understanding of cellular metabolism and signaling pathways within the broader context of purine biochemistry. ebi.ac.uk Purines are not only essential components of nucleic acids but also play critical roles in energy metabolism (as part of ATP and GTP), cellular signaling (e.g., adenosine and guanosine), and as metabolic precursors for various bioactive compounds. researchgate.netnih.gov

Investigations into the metabolism of xanthine in different organisms have elucidated the pathways for purine degradation and nitrogen recycling. researchgate.netnih.gov For example, research on Arabidopsis has highlighted the importance of xanthine dehydrogenase in purine catabolism and the mobilization of nitrogen from senescing tissues. nih.gov

Furthermore, the development of selective adenosine receptor antagonists from xanthine derivatives has been instrumental in dissecting the complex roles of adenosine signaling in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. nih.govnih.gov By using these molecular probes, researchers can selectively block specific adenosine receptor subtypes and observe the downstream effects on cellular signaling cascades, such as cyclic AMP (cAMP) production. epa.gov

The antioxidant properties of some xanthine derivatives have also been explored. nih.gov For instance, 8-oxo derivatives of certain xanthine drugs have been shown to be effective scavengers of hydroxyl and peroxyl radicals, suggesting a potential role in mitigating oxidative stress. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 8-substituted xanthines, including Xanthine-8-carboxylic acid, is a cornerstone of their development as therapeutic agents. Traditional methods often involve multi-step processes that can be inefficient and generate significant waste. nih.gov The future of synthesizing these compounds lies in the development of more efficient and environmentally benign methodologies.

Key areas of development include:

One-Pot Syntheses: Streamlining multi-step reactions into a single, continuous process significantly improves efficiency. One-pot methods for synthesizing xanthine (B1682287) derivatives have been reported, which involve the direct coupling of 5,6-diaminouracils with carboxaldehydes under mild conditions. biointerfaceresearch.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the ring closure step in xanthine synthesis. researchgate.net This technique offers a greener alternative to conventional heating methods. researchgate.net

Novel Coupling Reagents: The use of modern, non-hazardous coupling reagents is crucial for sustainable synthesis. For instance, the reagent COMU has been successfully used for the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids, leading to high yields of pure products in very short reaction times. frontiersin.orgresearchgate.netnih.gov This approach avoids the need for hazardous reagents. frontiersin.orgresearchgate.netnih.gov

Green Solvents: Future synthetic strategies will likely focus on replacing traditional organic solvents with more sustainable alternatives, such as water or bio-based solvents, to reduce the environmental impact of chemical production. nih.gov

These advancements aim to make the synthesis of this compound and its analogs more cost-effective, scalable, and environmentally friendly, thereby facilitating their broader investigation and potential commercialization.

Advanced Enzymatic and Structural Biology Studies of Interacting Proteins

Understanding the interactions between this compound and its biological targets at a molecular level is critical for rational drug design. Xanthine derivatives are known to interact with several important classes of proteins, including enzymes and receptors. biointerfaceresearch.com

Future research in this area will likely focus on:

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.orgrsc.org High-resolution crystal structures of XO in complex with this compound or its derivatives could elucidate the precise binding mode and mechanism of inhibition. rsc.org Such studies are essential for designing more potent and selective inhibitors for conditions like gout and hyperuricemia. nih.gov The catalytic mechanism involves a molybdenum cofactor, and understanding how inhibitors interact with this active site is a key area of investigation. frontiersin.orgrsc.org

Adenosine (B11128) Receptors (ARs): Xanthines are well-known antagonists of adenosine receptors, which are involved in a wide range of physiological processes. biointerfaceresearch.comnih.gov Structural studies, such as X-ray crystallography and cryo-electron microscopy, can reveal how substitutions at the 8-position of the xanthine core, such as a carboxylic acid group, influence binding affinity and selectivity for different AR subtypes (A1, A2A, A2B, A3). frontiersin.org

Phosphodiesterases (PDEs): Certain 8-substituted xanthines act as inhibitors of PDEs, enzymes that regulate intracellular signaling. biointerfaceresearch.com Future structural biology studies could explore the binding of this compound derivatives to various PDE isoforms, paving the way for the development of new drugs for inflammatory or respiratory diseases. biointerfaceresearch.com

These advanced studies will provide a detailed blueprint for the molecular recognition of this compound, enabling the design of next-generation molecules with improved pharmacological profiles.

Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. researchgate.netspringernature.com For this compound, this integrated approach can accelerate the design and optimization of new derivatives with desired biological activities.

Key integrated strategies include:

Molecular Docking and Dynamics: Computational docking can predict the binding poses of this compound analogs within the active site of target proteins like Xanthine Oxidase. acs.orgnih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and understand the dynamic behavior of the complex over time. acs.orgmdpi.comnih.gov This provides insights into the key amino acid residues involved in binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of xanthine derivatives with their biological activity. mdpi.com These models help in identifying the key chemical modifications that enhance potency and selectivity, guiding the synthesis of new compounds. mdpi.com

Virtual Screening: Large chemical libraries can be computationally screened to identify novel compounds based on the this compound scaffold that are predicted to bind to a specific target. springernature.com The most promising candidates can then be synthesized and tested experimentally, streamlining the discovery process. researchgate.net

By combining the predictive power of computational chemistry with the empirical data from experimental biology, researchers can more efficiently navigate the complex landscape of molecular design, leading to the faster identification of lead compounds. researchgate.net

Exploration of Uncharted Biological Roles in Diverse Model Systems

While the roles of many xanthine derivatives are well-established, the specific biological functions of this compound are less understood. wikipedia.org Future research should aim to explore its potential activities in a variety of biological contexts using diverse model systems.

Potential areas for exploration include:

Metabolic Regulation: As a derivative of the fundamental metabolite xanthine, this compound could have roles in regulating purine metabolism or other interconnected metabolic pathways. ebi.ac.uk Studies in cell culture models or simple organisms could uncover its effects on cellular energetics and signaling.

Neurotransmission and Neuromodulation: Given the well-known effects of xanthines like caffeine (B1668208) on the central nervous system, primarily through adenosine receptor antagonism, exploring the neuropharmacological profile of this compound is a logical next step. biointerfaceresearch.comfrontiersin.org In vivo studies in rodent models could assess its impact on cognition, mood, and motor control.

Anti-proliferative and Anti-cancer Effects: Some xanthine derivatives have been reported to possess anti-cancer properties by inducing apoptosis. dergipark.org.tr Investigating the effects of this compound on the proliferation of various cancer cell lines could reveal potential as a scaffold for new oncology drugs. dergipark.org.tr

Enzyme Inhibition Beyond XO: The xanthine scaffold is a privileged structure in medicinal chemistry, capable of interacting with a range of enzymes. frontiersin.org Screening this compound against panels of enzymes, such as dipeptidyl peptidase-4 (DPP-4) or acetylcholinesterase, could identify novel therapeutic targets. frontiersin.org

By employing a broad range of model systems, from single cells to whole organisms, researchers can uncover novel biological activities and therapeutic applications for this compound, expanding its relevance in biomedical science.

Q & A

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Design microcosm experiments to simulate soil/aquatic systems. Monitor biodegradation kinetics via UV-Vis spectroscopy or HPLC. Use 16S rRNA sequencing to identify microbial consortia involved in degradation. Assess ecotoxicity using model organisms (e.g., Daphnia magna) and OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.